molecular formula C10H8BrN3O2 B4706768 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Cat. No. B4706768
M. Wt: 282.09 g/mol
InChI Key: QLWKAZMEGUQULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide involves the inhibition of various enzymes and pathways that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and are known to play a role in cancer metastasis.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of nitric oxide and cytokines, which are known to play a role in inflammation. It also inhibits the proliferation and migration of cancer cells, leading to the inhibition of cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer activities, making it a potential candidate for drug development. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide. These include the optimization of its synthesis method to improve its yield and purity, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, its potential applications in other fields such as materials science and catalysis should also be explored.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its potent anti-inflammatory and anti-cancer activities make it a potential candidate for drug development. However, further research is needed to optimize its synthesis method, improve its solubility and bioavailability, and evaluate its efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a potential candidate for drug development.

properties

IUPAC Name

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-6-4-2-1-3-5(6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKAZMEGUQULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide
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Reactant of Route 5
5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

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